Bendamustine Chloro Dimer Impurity
Description
Significance of Impurity Profiling in Drug Substance Development and Quality Control
Impurity profiling is the identification, quantification, and characterization of impurities in an API. pharmaffiliates.com This process is a mandatory requirement for new drug applications and is crucial for several reasons. globalpharmatek.com It ensures the safety, efficacy, and quality of the final drug product. globalpharmatek.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have strict guidelines for impurity levels in pharmaceuticals. pharmaffiliates.com
Early detection of impurities can prevent costly reformulations and delays in clinical trials. pharmaffiliates.com Furthermore, understanding the impurity profile helps in optimizing the manufacturing process and establishing appropriate storage conditions and shelf life for the drug. globalpharmatek.com By identifying potential degradation pathways, manufacturers can implement controls to ensure the stability of the API. globalpharmatek.com
Contextual Overview of Bendamustine (B91647) Hydrochloride as a Pharmaceutical Agent
Bendamustine hydrochloride is a nitrogen mustard derivative used in chemotherapy. drugbank.com It functions as a bifunctional alkylating agent, which means it can form strong covalent bonds with DNA, leading to cell death. drugbank.comdrugbank.com This mechanism makes it effective against both active and resting cancer cells. drugbank.com
Originally synthesized in East Germany in 1963, Bendamustine has been approved for the treatment of several cancers, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma, and multiple myeloma. wikipedia.org
Role of Process and Degradation Impurities in Pharmaceutical Stability
Impurities in pharmaceuticals are broadly categorized into process-related impurities and degradation-related impurities. synthinkchemicals.com
Process-related impurities are substances introduced during the manufacturing process. synthinkchemicals.com These can originate from raw materials, intermediates, solvents, or reagents used in the synthesis of the API. synthinkchemicals.com
Degradation-related impurities are formed when the API undergoes chemical changes over time due to environmental factors such as temperature, light, moisture, or pH. synthinkchemicals.com These impurities are a primary concern for the stability and shelf-life of a drug product. synthinkchemicals.com
Forced degradation studies are conducted to identify potential degradation products by exposing the drug substance to harsh conditions like acid, base, heat, light, and oxidation. researchgate.net These studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of the API. researchgate.netunesp.br
Bendamustine Chloro Dimer Impurity: A Closer Look
This compound is a known impurity associated with Bendamustine. It is also referred to as Bendamustine USP Related Compound H. clearsynth.com
| Identifier | Value |
| Chemical Name | 4-[5-[2-[4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid |
| CAS Number | 1228551-91-4 |
| Molecular Formula | C₃₂H₄₁Cl₃N₆O₄ |
| Molecular Weight | 680.06 g/mol |
| Source: clearsynth.compharmaffiliates.com |
The formation of this dimer is considered a potential consequence of the hydrolysis of Bendamustine, followed by an intermolecular esterification process. semanticscholar.org Due to the reactive nature of Bendamustine's nitrogen mustard group, it is susceptible to hydrolysis, which can lead to the formation of dimer impurities. semanticscholar.org
The synthesis of this compound has been achieved for its use as a reference standard in analytical testing. semanticscholar.org This allows for the accurate identification and quantification of this impurity in batches of Bendamustine hydrochloride, ensuring the quality and safety of the final drug product.
Structure
2D Structure
Properties
IUPAC Name |
4-[5-[2-[4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41Cl3N6O4/c1-38-28-12-10-24(22-26(28)36-29(38)5-3-7-31(42)43)41(18-15-35)19-20-45-32(44)8-4-6-30-37-25-21-23(9-11-27(25)39(30)2)40(16-13-33)17-14-34/h9-12,21-22H,3-8,13-20H2,1-2H3,(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXIQCZWSXHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCCl)CCCl)CCCl)N=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41Cl3N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228551-91-4 | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino)-1-methyl-, 2-((2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl)(2-chloroethyl)amino)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228551914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[5-[2-[4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoyloxy]ethyl-(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-BENZIMIDAZOLE-2-BUTANOIC ACID, 5-(BIS(2-CHLOROETHYL)AMINO)-1-METHYL-, 2-((2-(3-CARBOXYPROPYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)(2-CHLOROETHYL)AMINO)ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME2DWC8BTZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Characterization and Nomenclature of Bendamustine Dimer Impurities
Parent Compound Structural Features Relevant to Dimerization
The propensity of bendamustine (B91647) to form dimer impurities is intrinsically linked to its molecular structure. Two key functional groups are central to the dimerization process: the carboxylic acid moiety and the bis(2-chloroethyl)amino group. semanticscholar.org
The butyric acid side chain presents a carboxylic acid group that can participate in esterification reactions. The nitrogen mustard moiety, specifically the two chloroethyl arms, is highly reactive. semanticscholar.org Hydrolysis of one or both of these chloroethyl groups can occur, leading to the formation of monohydroxy or dihydroxy derivatives of bendamustine. semanticscholar.org These hydroxyl groups, in turn, can react with the carboxylic acid group of another bendamustine molecule, forming an ester linkage and resulting in a dimer.
Chemical Identity and IUPAC Nomenclature of Bendamustine Chloro Dimer Impurity
The this compound is a significant process-related impurity found in bendamustine hydrochloride. It is also recognized by the United States Pharmacopeia (USP) as Bendamustine Related Compound H. clearsynth.com
The International Union of Pure and Applied Chemistry (IUPAC) name for this impurity is 4-[5-[2-[4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid . clearsynth.com
This nomenclature precisely describes the structure where two bendamustine molecules are linked. One molecule has undergone hydrolysis of one of its chloroethyl arms to a hydroxyethyl (B10761427) group, which then forms an ester bond with the carboxylic acid of a second, intact bendamustine molecule. The resulting dimer still contains three reactive chloroethyl groups.
The structural identification and characterization of this impurity are typically achieved through a combination of advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govoup.com
Table 1: Chemical Identity of Bendamustine and its Chloro Dimer Impurity
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Bendamustine | 4-{5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | C₁₆H₂₁Cl₂N₃O₂ | 358.26 | 16506-27-7 |
| This compound | 4-[5-[2-[4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | C₃₂H₄₁Cl₃N₆O₄ | 680.06 | 1228551-91-4 |
Distinction and Relationship with Other Bendamustine Dimer Variants (e.g., Deschloro Dimer)
The this compound is part of a family of related dimer impurities. A notable variant is the Bendamustine Deschloro Dimer Impurity. The primary distinction between these two dimers lies in the number of chloroethyl and hydroxyethyl groups they possess.
The Bendamustine Deschloro Dimer Impurity is formed when a fully hydrolyzed bendamustine molecule (dihydroxy bendamustine) reacts with a monohydroxy bendamustine molecule via esterification. semanticscholar.orgnih.gov This results in a dimer with no remaining chloroethyl groups; all have been converted to hydroxyethyl groups.
In contrast, the This compound retains three chloroethyl groups, making it a more reactive species. The formation of the chloro dimer likely involves the esterification of a monohydroxy bendamustine molecule with an intact bendamustine molecule.
The relationship between these impurities is rooted in the hydrolysis pathway of bendamustine. The chloro dimer can be considered an intermediate in a potential degradation pathway that could eventually lead to the fully hydrolyzed deschloro dimer with continued exposure to hydrolytic conditions.
Table 2: Comparison of Bendamustine Dimer Impurities
| Impurity Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| This compound | C₃₂H₄₁Cl₃N₆O₄ | 680.06 | 1228551-91-4 | Contains three chloroethyl groups and one ester linkage. |
| Bendamustine Deschloro Dimer Impurity | C₃₂H₄₄N₆O₇ | 624.73 | 1391052-61-1 | Contains no chloroethyl groups (all are hydroxyethyl) and one ester linkage. |
Formation Pathways and Degradation Mechanisms of Bendamustine Chloro Dimer Impurity
Hydrolytic Degradation of Bendamustine (B91647) as a Precursor to Dimerization
Bendamustine is known to be unstable in aqueous solutions, a characteristic common to nitrogen mustard compounds. The primary degradation pathway that initiates the formation of dimeric impurities is hydrolysis. The molecule's bis(2-chloroethyl)amino group is susceptible to nucleophilic attack by water, leading to the displacement of chloride ions. This hydrolytic instability is the foundational step for subsequent dimerization reactions.
The hydrolysis of Bendamustine is not an instantaneous single-step process but occurs sequentially. The initial hydrolytic event results in the replacement of one of the chloroethyl groups with a hydroxyethyl (B10761427) group, forming the Monohydroxy Bendamustine derivative (HP1). semanticscholar.org This intermediate is itself susceptible to further hydrolysis.
Continued exposure to aqueous conditions leads to the hydrolysis of the second chloroethyl group, resulting in the formation of the Dihydroxy Bendamustine derivative (HP2). Both HP1 and HP2 are considered the principal hydrolytic degradation products of Bendamustine. The formation of these hydroxylated species is a prerequisite for the subsequent dimerization process, as they introduce the necessary functional groups for esterification.
Intermolecular Esterification and Dimerization Reactions
The Bendamustine Chloro Dimer Impurity, also known as BM1 Dimer, is formed through an intermolecular esterification reaction. semanticscholar.orgresearchgate.net This reaction involves two key molecules: a molecule of the Monohydroxy Bendamustine (HP1) and a molecule of the parent Bendamustine.
In this reaction, the hydroxyl group of the Monohydroxy Bendamustine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid group on a second Bendamustine molecule. This process results in the formation of an ester linkage between the two molecules, yielding the this compound. This impurity is characterized by the presence of one remaining chloroethyl group, distinguishing it from other potential dimeric impurities where both chloroethyl groups might be hydrolyzed. A plausible mechanism for this is the coupling of these hydrolyzed species via an ester linkage. semanticscholar.org
Influence of Environmental and Process Parameters on Dimer Formation
The rate and extent of this compound formation are significantly influenced by various external factors. Understanding these parameters is crucial for controlling impurity levels during manufacturing, storage, and administration.
The pH of the aqueous environment is a critical determinant of Bendamustine's stability. The drug exhibits significantly greater stability in acidic conditions compared to neutral or alkaline media.
Acidic pH: At a low pH (e.g., pH 2), Bendamustine is relatively stable, and the rate of hydrolysis is slow. This is because the nucleophilicity of water is reduced, and the nitrogen atoms in the molecule are protonated, which can decrease the reactivity of the chloroethyl groups.
Neutral and Alkaline pH: In neutral (pH 7) and alkaline (pH 9) solutions, Bendamustine degrades rapidly. The increased concentration of hydroxide (B78521) ions, which are stronger nucleophiles than water, accelerates the hydrolysis of the chloroethyl groups, leading to a faster formation of the monohydroxy and dihydroxy precursors. Consequently, the rate of dimerization is also significantly increased under these conditions.
| pH Condition | Observation on Bendamustine Stability | Implication for Dimer Formation |
| Acidic (e.g., pH 2) | Remains stable for extended periods (e.g., 300 minutes). | Low potential for dimer formation due to slow hydrolysis. |
| Neutral (pH 7) | Degrades rapidly. | High potential for dimer formation due to accelerated hydrolysis. |
| Alkaline (pH 9) | Degrades rapidly. | High potential for dimer formation due to accelerated hydrolysis. |
Temperature plays a crucial role in the kinetics of chemical reactions, and the formation of the this compound is no exception. Elevated temperatures provide the necessary activation energy for both the initial hydrolytic degradation and the subsequent intermolecular esterification.
Forced degradation studies have demonstrated that thermal stress is a significant factor in the generation of Bendamustine impurities. Storing Bendamustine solutions at higher temperatures leads to an accelerated rate of degradation and a corresponding increase in the levels of the chloro dimer and other related impurities. One study showed that under thermal stress testing, a specific impurity (impurity-B) increased from 0.06% to 0.32%. oup.com Therefore, strict temperature control is essential to minimize the formation of this impurity. Reconstituted solutions are more stable at refrigerated temperatures (2–8 °C) than at room temperature. researchgate.net
| Stress Condition | Temperature | Duration | Observation |
| Thermal Stress | 80°C | 4 hours | Significant increase in impurity formation. humanjournals.com |
| Alkali Stress | 60°C (in 0.1N NaOH) | 30 minutes | Significant degradation observed. humanjournals.com |
| Acid Stress | 60°C (in 0.1N HCl) | 30 minutes | Significant degradation observed. humanjournals.com |
| Oxidative Stress | 60°C (in 1% v/v H₂O₂) | 30 minutes | Significant degradation observed. humanjournals.com |
In addition to hydrolysis, Bendamustine can be degraded by other mechanisms, such as oxidation and photolysis, which can also contribute to the impurity profile.
| Stress Condition | % Degradation of Bendamustine | Key Findings |
| Acid Hydrolysis (0.1N HCl, 80°C, 2h) | 12.4% | Significant degradation. |
| Base Hydrolysis (0.1N NaOH, RT, 5 min) | 16.5% | Rapid and significant degradation. |
| Oxidative (30% H₂O₂, RT, 24h) | 18.2% | Susceptible to oxidation. |
| Thermal (105°C, 24h) | 6.8% | Degradation occurs under dry heat. |
| Photolytic (UV light, 24h) | 4.3% | Less degradation compared to other stress conditions. |
Proposed Chemical Reaction Mechanisms for Chloro Dimer Formation
The formation of the this compound is primarily understood as a consequence of the inherent reactivity of the bendamustine molecule, particularly the hydrolysis of its chloroethyl side chains and subsequent intermolecular reactions.
The most plausible pathway for the formation of the this compound involves the initial hydrolysis of one of the N,N-bis(2-chloroethyl)amino moieties of a bendamustine molecule. This reaction results in the formation of a monohydroxy bendamustine derivative (HP1), a known impurity of bendamustine. This hydrolysis is a critical first step, creating a reactive hydroxyl group.
Following the formation of monohydroxy bendamustine, an intermolecular esterification reaction is proposed to occur between the newly formed hydroxyl group of the monohydroxy bendamustine molecule and the carboxylic acid group of a second, intact bendamustine molecule. This condensation reaction, which results in the formation of an ester linkage, yields the this compound. This process is catalyzed by the presence of condensing agents and a suitable catalyst.
A patented method for the synthesis of the bendamustine hydrochloride dimer involves the reaction of bendamustine hydrochloride with monohydroxy bendamustine hydrochloride in an organic solvent, facilitated by a condensing agent and a catalyst google.com. This synthetic route supports the proposed mechanism of intermolecular esterification.
The reaction can be summarized in the following steps:
Hydrolysis: A bendamustine molecule undergoes partial hydrolysis, converting one of the 2-chloroethyl groups into a 2-hydroxyethyl group, forming monohydroxy bendamustine.
Esterification: The hydroxyl group of the monohydroxy bendamustine molecule nucleophilically attacks the carbonyl carbon of the carboxylic acid moiety of another bendamustine molecule.
Dimer Formation: An ester bond is formed, linking the two bendamustine-related moieties and resulting in the this compound.
This proposed mechanism is analogous to the formation of the bendamustine deschloro dimer impurity, which is also thought to arise from the hydrolysis of bendamustine followed by intermolecular esterification researchgate.netsemanticscholar.orgnih.gov. The key distinction is that for the Chloro Dimer, the second bendamustine unit retains its bis(2-chloroethyl)amino functionality.
The following table summarizes the key reactants and products in the proposed formation pathway of the this compound.
| Compound Name | Role in Reaction | Key Functional Groups Involved |
| Bendamustine | Reactant | N,N-bis(2-chloroethyl)amino, Carboxylic acid |
| Monohydroxy Bendamustine (HP1) | Intermediate | N-(2-chloroethyl)-N-(2-hydroxyethyl)amino, Carboxylic acid |
| This compound | Product | Ester linkage, N,N-bis(2-chloroethyl)amino, N-(2-chloroethyl)-N-(2-hydroxyethyl)amino |
Synthetic Methodologies for Bendamustine Chloro Dimer Impurity As a Reference Standard
Design and Development of Controlled Synthetic Routes
The primary strategy for synthesizing the Bendamustine (B91647) Chloro Dimer impurity revolves around the controlled intermolecular esterification between a molecule of Bendamustine and its hydrolysis product, Monohydroxy Bendamustine. The core design involves forming an ester linkage between the carboxylic acid group of one Bendamustine molecule and the primary alcohol of the monohydroxy derivative.
The development of a synthetic route for this impurity is essential for the quality control of Bendamustine raw materials and finished preparations google.com. A developed method involves reacting Bendamustine Hydrochloride with Monohydroxy Bendamustine Hydrochloride in the presence of a condensing agent and a catalyst google.com. This approach allows for the direct coupling of the two key precursors to form the dimeric structure. The necessity for such a targeted synthesis arises from the fact that this dimer is a common impurity found during the manufacturing process and in the final drug substance google.com.
A similar strategy has been employed for a related compound, the Bendamustine deschloro dimer, which also forms through hydrolysis followed by intermolecular esterification semanticscholar.orgresearchgate.netnih.gov. While a different final molecule, the underlying design principle of coupling two monomer units via an ester bond is a shared feature, highlighting this as a key strategic approach for this class of dimeric impurities.
Chemical Precursors and Reaction Conditions for Dimer Synthesis
The successful synthesis of the Bendamustine Chloro Dimer relies on specific precursors and carefully controlled reaction conditions to promote the desired esterification while minimizing side reactions.
Key Chemical Precursors:
Bendamustine Hydrochloride: Serves as the carboxylic acid component for the esterification.
Monohydroxy Bendamustine Hydrochloride (HP1): This hydrolysis product of Bendamustine provides the nucleophilic hydroxyl group necessary for the ester bond formation google.com. It can be prepared by the controlled hydrolysis of Bendamustine Hydrochloride google.com.
The reaction is conducted in an organic solvent under the influence of a condensing agent and a catalyst to facilitate the coupling google.com. A variety of reagents and solvents can be employed, allowing for optimization of the reaction conditions. The reaction is typically carried out at room temperature for several hours google.com.
Below is an interactive table summarizing various reported reaction systems for the synthesis.
| Precursor 1 | Precursor 2 | Condensing Agent | Catalyst / Base | Organic Solvent |
| Bendamustine HCl | Monohydroxy Bendamustine HCl | EDCI | DMAP | THF |
| Bendamustine HCl | Monohydroxy Bendamustine HCl | EDCI | DMAP | DMSO |
| Bendamustine HCl | Monohydroxy Bendamustine HCl | HATU | TEA | DMF |
| Bendamustine HCl | Monohydroxy Bendamustine HCl | TBTU | DIPEA | NMP |
| Bendamustine HCl | Monohydroxy Bendamustine HCl | 2-(7-azobenzotriazole)-N,N,N',N'-tetramethylurea hexafluorophosphoric acid ester | Triethylamine | N/A |
Table based on data from patent CN105566226B. google.com
Isolation and Purification Techniques for Synthetic Impurity Standards
Achieving the high degree of purity required for a reference standard necessitates effective isolation and purification techniques. For the Bendamustine Chloro Dimer, chromatographic methods are paramount.
Following the synthesis reaction, the dimer is isolated from the reaction mixture using column chromatography google.com. A common approach involves using octadecylsilane (B103800) chemically bonded silica (B1680970) (ODS-C18) as the stationary phase. The separation is achieved using a mobile phase consisting of a mixture of dilute hydrochloric acid and acetonitrile (B52724) google.com. The fractions containing the desired compound are collected, concentrated at low temperatures, and then lyophilized (freeze-dried) to yield the final product as a solid google.com.
High-performance liquid chromatography (HPLC) is the standard for both analytical purity assessment and for preparative isolation of pharmaceutical impurities oup.comnih.gov. For instance, a preparative HPLC method using a SunFire™ C18 column has been used to isolate other Bendamustine degradants oup.com. Similarly, HPLC is used to confirm the purity of the synthesized Bendamustine Chloro Dimer, with purities of 97.5% being reported google.com. The use of advanced HPLC techniques, such as reversed-phase cation-exchange or cation-exclusion modes, can provide the high selectivity needed to separate Bendamustine from its various related impurities sielc.com.
Challenges in Reproducible Synthesis of Dimeric Impurities
The synthesis of dimeric impurities like the Bendamustine Chloro Dimer is not without its challenges, which can affect the reproducibility of the process in terms of yield and purity.
Competing Side Reactions: Bendamustine is an unstable molecule, particularly in solution, due to its reactive nitrogen mustard group googleapis.com. This inherent reactivity can lead to the formation of various by-products, including other degradants, which complicates the synthesis and purification of the target dimer googleapis.comgoogleapis.com.
Control of Reaction Conditions: The formation of impurities during Bendamustine synthesis is sensitive to reaction conditions. For example, conducting reactions at higher temperatures is known to result in the formation of greater quantities of impurities googleapis.com. Therefore, maintaining strict temperature control during the synthesis and purification of the dimer is crucial for reproducibility.
Purification Complexity: The structural similarity between the desired Bendamustine Chloro Dimer, unreacted starting materials (Bendamustine and Monohydroxy Bendamustine), and other potential dimeric impurities (such as the deschloro dimer) presents a significant purification challenge. Highly efficient and optimized chromatographic methods are required to resolve these closely related compounds and achieve the high purity necessary for a reference standard.
Precursor Stability and Purity: The synthesis relies on the Monohydroxy Bendamustine precursor, which is itself a hydrolysis product. Ensuring the purity and stability of this precursor is critical, as any impurities present in the starting material can carry through and complicate the final purification of the dimer.
Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation
Chromatographic Techniques for Impurity Profiling
Chromatographic methods are fundamental to separating the Bendamustine (B91647) Chloro Dimer Impurity from the main API and other related substances. The choice of technique is dictated by the need for high resolution, sensitivity, and speed.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Bendamustine and its impurities. chromatographyonline.com The development of a robust, stability-indicating HPLC method is essential for routine quality control and impurity profiling. Researchers have developed various reversed-phase HPLC (RP-HPLC) methods to achieve effective separation. ukaazpublications.com
Method development typically involves optimizing several parameters, including the stationary phase, mobile phase composition, flow rate, and detector wavelength. C18 columns are commonly employed for the separation. ukaazpublications.comsemanticscholar.org Mobile phases often consist of a mixture of an aqueous buffer (like trifluoroacetic acid or a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. ukaazpublications.com Validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure they are specific, linear, accurate, and precise. semanticscholar.org For instance, one method utilized a Zorbax SB C18 column with a mobile phase of water and acetonitrile (containing 0.01% trifluoroacetic acid) at a flow rate of 1.0 ml/min, with UV detection at 230 nm. ukaazpublications.com Another approach used an ion-pair chromatography method on a C-18 Purospher®STAR column with a mobile phase containing sodium salt of octane (B31449) sulfonic acid, methanol, water, and glacial acetic acid, with detection at 233 nm. semanticscholar.org
| Parameter | Method 1 | Method 2 | Method 3 (Preparative) |
|---|---|---|---|
| Stationary Phase | Zorbax SB C18 (250 x 4.6 mm, 3.5 µm) | C-18 Purospher®STAR (250 mm × 4.6 mm, 5 μm) | SunFire™ C18 OBD™ (50 × 250 mm, 5 μm) |
| Mobile Phase | Water:Acetonitrile (65:35 v/v) with 0.01% Trifluoroacetic Acid | Methanol:Water:Glacial Acetic Acid (55:45:0.075) with 5 mM Sodium Octane Sulfonate | Trifluoroacetic Acid (0.1%, v/v):Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 5.0 mL/min |
| Detection Wavelength | 230 nm | 233 nm | 233 nm |
| Reference | ukaazpublications.com | semanticscholar.org | oup.com |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional HPLC, offering substantial improvements in analytical performance. By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures, which translates to faster and more efficient separations. veeprho.com
The primary benefits of UHPLC in the context of impurity profiling include:
Higher Resolution: The increased separation efficiency allows for the baseline resolution of closely eluting impurities, which is crucial for accurate quantification. veeprho.com
Faster Analysis: Run times can be significantly reduced without sacrificing resolution, increasing sample throughput in a quality control environment. veeprho.com
Improved Sensitivity: Narrower peaks resulting from higher efficiency lead to greater peak heights and improved signal-to-noise ratios, enabling the detection of trace-level impurities. chromatographyonline.comveeprho.com
Reduced Solvent Consumption: Faster analyses and lower flow rates contribute to a significant reduction in solvent usage, making UHPLC a more environmentally friendly and cost-effective technique. veeprho.com
While specific UHPLC methods dedicated solely to the Bendamustine Chloro Dimer Impurity are not extensively detailed in the literature, the columns used in advanced hyphenated techniques (like LC-MS) often feature UHPLC particle sizes (e.g., 1.7 µm), indicating that the principles of UHPLC are integral to modern, high-sensitivity impurity analysis. chromatographyonline.com
For definitive identification and structural characterization of unknown or co-eluting impurities, hyphenated techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry are indispensable. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity. After chromatographic separation, the impurity enters the mass spectrometer, where it is ionized (commonly using an electrospray ionization, ESI, source). The precursor ion corresponding to the impurity's molecular weight is selected and fragmented to produce a unique fragmentation pattern. This pattern serves as a fingerprint for structural confirmation. LC-MS/MS methods have been successfully developed for quantifying genotoxic impurities in Bendamustine hydrochloride at very low levels. chromatographyonline.com
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS): When coupled with LC, Q-TOF/MS provides high-resolution, accurate mass data for both the parent ion and its fragment ions. This capability allows for the determination of the elemental composition of an impurity, which is a critical step in elucidating its structure. oup.com Studies on Bendamustine degradation products have utilized Q-TOF/MS to identify and characterize impurities formed under stress conditions. oup.combiopharminternational.com
Spectroscopic and Spectrometric Characterization
Following separation and preliminary identification via chromatographic methods, spectroscopic techniques are employed for the unequivocal structural elucidation of the this compound. This typically requires isolation of the impurity, often through preparative HPLC. oup.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination. researchgate.net
1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide essential information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This includes details on the number of different types of protons and carbons, their connectivity, and the nature of the carbon skeleton. biopharminternational.com
2D NMR: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms. These experiments help piece together the molecular fragments identified in 1D NMR to build the final, complete structure of the impurity. biopharminternational.com
The structural elucidation of Bendamustine degradation products has been accomplished using a combination of these 1D and 2D NMR techniques, providing definitive confirmation of the proposed structures. biopharminternational.com
Mass spectrometry provides crucial information regarding the molecular weight and structural features of an impurity. High-resolution mass spectrometry (HRMS), often performed on Q-TOF instruments, can determine the mass of a molecule with high accuracy, allowing for the calculation of its elemental formula. oup.com
Tandem MS (MS/MS) experiments generate fragmentation data by inducing the precursor ion to break apart in a controlled manner. Analysis of the resulting fragment ions provides insight into the molecule's structure. For example, a patent for a Bendamustine dimer impurity reported a molecular ion peak at m/z = 679 [M+H]⁺ in the mass spectrum, confirming the dimeric structure. The fragmentation pattern can then be compared to the parent drug to identify the specific sites of modification.
| Technique | Type of Information Provided | Application to this compound |
|---|---|---|
| LC-MS/MS | Molecular Weight and specific fragmentation patterns for quantification and identification. | Provides high sensitivity for detecting and quantifying the impurity at trace levels. |
| Q-TOF/MS | High-resolution accurate mass for elemental composition determination. | Used to confirm the molecular formula of the impurity and its fragments. oup.com |
| ¹H and ¹³C NMR (1D) | Information on the chemical environment and number of proton and carbon atoms. | Provides the fundamental skeletal information of the isolated impurity. biopharminternational.com |
| COSY, HSQC, HMBC (2D NMR) | Atom-to-atom connectivity (H-H, C-H). | Establishes the complete and unambiguous chemical structure of the dimer. biopharminternational.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for the identification of functional groups within a molecule, such as the this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of characteristic bonds can be confirmed, aiding in structural elucidation. The complexity of IR spectra in the region between 1450 cm⁻¹ and 600 cm⁻¹ provides a unique "fingerprint" for a molecule, while the 4000 cm⁻¹ to 1450 cm⁻¹ region is typically used to identify specific functional groups msu.edu.
The structure of the this compound, formed through intermolecular esterification, contains several key functional groups. These include a carboxylic acid, an ester linkage, an aromatic benzimidazole (B57391) ring, a tertiary amine, and an alkyl chloride. The expected IR absorption bands for these functional groups are detailed below.
Table 1: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O–H Stretch | 3300–2500 (broad) libretexts.orglibretexts.org |
| Carboxylic Acid & Ester | C=O Stretch | 1760–1690 libretexts.orglibretexts.org |
| Aromatic Ring | C=C Stretch (in-ring) | 1600–1585 libretexts.org |
| Aromatic Ring | C–H Stretch | 3100–3000 libretexts.org |
| Alkane | C–H Stretch | 3000–2850 libretexts.orglibretexts.org |
| Carboxylic Acid | C–O Stretch | 1320–1210 libretexts.orglibretexts.org |
This table is generated based on typical absorption ranges for the specified functional groups.
Development and Validation of Stability-Indicating Analytical Methods
The development and validation of stability-indicating analytical methods are crucial for ensuring the quality and safety of pharmaceutical products by separating and quantifying the active pharmaceutical ingredient (API) from any process-related impurities and degradation products nih.govresearchgate.netresearchgate.net. For Bendamustine Hydrochloride, several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed nih.gov. These methods are essential for monitoring the purity of the drug substance and detecting the formation of impurities like the this compound under various stress conditions, including exposure to acid, base, oxidation, heat, and light nih.gov.
Reverse-phase HPLC (RP-HPLC) is the most common technique employed, utilizing columns such as C18 and gradient elution with mobile phases typically consisting of an aqueous buffer and an organic solvent like acetonitrile nih.govsemanticscholar.orgoup.com. The validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, encompassing parameters such as specificity, linearity, accuracy, precision, detection limits, and robustness semanticscholar.orgmedwinpublishers.com.
Limits of Detection (LOD) and Quantification (LOQ) for Trace Impurities
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical validation parameters that establish the sensitivity of an analytical method for trace impurities. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy wisdomlib.org. For methods analyzing Bendamustine and its related substances, these limits are typically determined based on the signal-to-noise ratio, commonly 3:1 for LOD and 10:1 for LOQ wisdomlib.org.
Validated HPLC methods report varying LOD and LOQ values depending on the specific impurity and the analytical conditions. These values demonstrate the method's capability to control impurities at very low levels, which is particularly important for potentially genotoxic impurities wisdomlib.org.
Table 2: Reported LOD and LOQ Values for Bendamustine and Related Impurities
| Analyte/Impurity | Method | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|
| Bendamustine HCl | RP-HPLC | 0.03 | 0.08 |
| Bendamustine HCl | RP-HPLC | 2.9 medwinpublishers.com | 8.75 medwinpublishers.com |
| Monohydroxy Impurity | RP-HPLC | 0.02 | 0.05 |
| Isopropyl Ester Impurity | RP-HPLC | 0.02 | 0.05 |
| BND-VI Impurity | RP-HPLC | 0.02 | 0.06 |
*Values are reported in ppm with respect to a test concentration of 0.5 mg/mL wisdomlib.org.
Accuracy, Precision, and Robustness Assessments
Accuracy of an analytical method refers to the closeness of the test results to the true value and is often determined through recovery studies humanjournals.com. For bendamustine impurity analysis, accuracy is assessed by spiking the drug substance with known amounts of impurities at different concentration levels (e.g., LOQ, 50%, 100%, 150%) medwinpublishers.com. The percentage recovery is then calculated. Methods are generally considered accurate if the recovery is within 98.0% to 102.0% medwinpublishers.com.
Table 3: Example of Accuracy Data for Bendamustine Analysis
| Spiking Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
|---|---|---|---|
| 50% | 5.0 | 4.98 | 99.6% |
| 100% | 10.0 | 10.05 | 100.5% |
This table is illustrative of accuracy results found in validation studies medwinpublishers.comukaazpublications.com.
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample medwinpublishers.com. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst) . The precision is expressed as the Relative Standard Deviation (% RSD) of a series of measurements. A % RSD of not more than 2.0% is generally considered acceptable medwinpublishers.com.
Table 4: Example of Precision Data for Bendamustine Analysis
| Precision Type | Parameter | % RSD |
|---|---|---|
| Repeatability (Intra-day) | Bendamustine & Impurities | < 1.0% (0.14–0.32) |
| Intermediate Precision (Inter-day) | Bendamustine & Impurities | < 1.0% (0.47–0.66) |
This table synthesizes typical precision results from validated methods.
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage medwinpublishers.com. For HPLC methods, robustness is tested by slightly altering parameters such as the flow rate of the mobile phase (e.g., ±0.2 mL/min), column temperature, and mobile phase composition (e.g., ±5% organic phase) nih.govmedwinpublishers.comukaazpublications.com. The method is considered robust if the system suitability parameters, such as peak tailing and resolution, remain within acceptable limits despite these changes nih.govukaazpublications.com.
Impurity Control Strategies and Regulatory Compliance
Impurity Thresholds and Reporting Requirements (ICH Guidelines: Q3A, Q3B)
The control of impurities in new drug substances and products is governed by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, respectively. europa.eu These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. kobia.krscribd.com Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specified level. ich.org For any given drug product, the acceptance criteria for an impurity like the Bendamustine (B91647) Chloro Dimer Impurity are set based on these thresholds.
The thresholds are designed to ensure patient safety by limiting exposure to potentially harmful substances. kobia.kr Any component of a new drug substance that is not the defined chemical entity is considered an impurity. scribd.com Similarly, in a drug product, any component that is not the drug substance or an excipient is classified as an impurity. scribd.com Manufacturers must summarize actual and potential impurities that may arise during synthesis, purification, and storage. ich.org
The specific thresholds mandated by ICH Q3A (for drug substances) and Q3B (for drug products) are detailed in the table below.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Strategies for Mitigating Dimer Formation During Synthesis and Storage
The formation of dimer impurities is a known challenge in the manufacturing and storage of Bendamustine. semanticscholar.org The Bendamustine molecule is susceptible to hydrolysis, particularly at its bis(2-chloroethyl)amino group. researchgate.net This hydrolysis can lead to the formation of monohydroxy and dihydroxy derivatives, which can then undergo intermolecular esterification to form dimer impurities. semanticscholar.orgnih.govresearchgate.net
Controlling the manufacturing process is a primary strategy for minimizing the formation of the Bendamustine Chloro Dimer Impurity. Since the impurity arises from hydrolysis, strict control of moisture content throughout the synthesis, purification, and handling of the drug substance is critical. Process parameters such as temperature, pH, and reaction time must be carefully optimized to reduce the rate of degradation of Bendamustine into its hydrolytic precursors. google.com By maintaining a non-aqueous environment and controlling other critical process parameters, the initial degradation step that leads to dimer formation can be significantly inhibited.
Formulation design plays a crucial role in ensuring the stability of Bendamustine and preventing the formation of degradation products, including the chloro dimer.
Lyophilization: Bendamustine is known to be unstable in aqueous solutions. researchgate.netscispace.com To overcome this, lyophilization (freeze-drying) is a widely used technique to create a stable solid dosage form for parenteral administration. humanjournals.comgoogle.com This process involves removing water from a solution of the drug at low temperatures, resulting in a dry powder or "cake" that is reconstituted before use. scispace.comhumanjournals.com By eliminating water, the primary reactant for the initial hydrolysis is removed, thereby enhancing the long-term stability of the drug and preventing the subsequent formation of dimer impurities. scispace.comgoogle.com Mannitol is often used as a bulking agent in these lyophilized formulations. google.com
Non-Aqueous Systems: Another effective strategy is the use of non-aqueous solvent systems for liquid formulations. google.com These formulations replace water with organic solvents in which Bendamustine is more stable. scispace.com Co-solvent systems, such as those containing tertiary butyl alcohol (TBA) and ethanol, have been explored to create stable bulk solutions suitable for further processing or as part of a final liquid formulation. researchgate.netscispace.com The stability of Bendamustine generally increases with a higher concentration of the organic solvent component. scispace.com Ready-to-dilute liquid compositions using pharmaceutically acceptable non-aqueous solvents can provide a stable alternative to lyophilized products. google.com
Role of Reference Standards in Impurity Control and Quality Assurance
Reference standards are indispensable tools in pharmaceutical quality control and quality assurance. eurofins.comlabinsights.nl A highly purified and well-characterized reference standard of the this compound is essential for the accurate detection and quantification of this impurity in both the drug substance and the final drug product. synzeal.com
These standards serve several critical functions:
Method Validation: Reference standards are used to validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), ensuring they are accurate, precise, and specific for quantifying the dimer impurity. synzeal.com
Identification: The reference standard allows for unambiguous identification of the impurity peak in a chromatogram based on its retention time, confirming its presence in a sample. eurofins.com
Quantification: By preparing calibration curves from the reference standard, analytical laboratories can accurately measure the concentration of the this compound in routine quality control testing of production batches. labinsights.nlpharmiweb.com
Stability Studies: Reference standards are crucial for monitoring the formation of the dimer during stability studies, helping to establish the shelf-life and appropriate storage conditions for the drug product. synzeal.com
The availability of a reliable impurity reference standard ensures that drug products meet the stringent quality and safety requirements set by regulatory authorities. pharmiweb.compharmaceutical-technology.com
Implications of Genotoxic Impurities (ICH M7) for this compound
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgeuropa.eu These impurities, often referred to as genotoxic impurities (GTIs), are of significant concern due to their potential to cause DNA damage even at very low levels, which could lead to cancer. ich.orgasianjpr.com
Bendamustine is an alkylating agent, a class of compounds known for its mechanism of action involving DNA alkylation. semanticscholar.org The bis(2-chloroethyl)amino moiety, also known as a nitrogen mustard group, is a structural alert for genotoxicity. Because the this compound retains this reactive functional group, it would be classified as a potential mutagenic impurity under the ICH M7 framework.
The M7 guideline outlines a specific course of action for such impurities:
Classification: The impurity would be assessed for its mutagenic potential. Given its structure, it would likely fall into a class requiring stringent control.
Control Strategy: For impurities with known or suspected mutagenic potential, a Threshold of Toxicological Concern (TTC) is often applied. The TTC is a concept that establishes a default safe level of exposure for genotoxic impurities, below which the carcinogenic risk is considered negligible. ich.org A commonly accepted TTC value is 1.5 µg per day intake for long-term treatment. ich.org
Risk Assessment: If controlling the impurity to the TTC level is not feasible, a compound-specific risk assessment may be required. fda.gov This involves conducting specific toxicological studies, such as a bacterial reverse mutation (Ames) test, to determine the actual mutagenic potency of the impurity.
Therefore, the presence of the this compound must be strictly controlled to a level that is demonstrated to be safe, adhering to the principles outlined in ICH M7 to ensure patient safety from potential carcinogenic risk. fda.gov
Future Research Perspectives on Bendamustine Chloro Dimer Impurity
Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput
The accurate quantification and monitoring of the Bendamustine (B91647) Chloro Dimer Impurity necessitate the development of highly sensitive and efficient analytical methods. Future research is focused on moving beyond existing techniques to achieve lower detection limits and faster analysis times.
Several high-performance liquid chromatography (HPLC) methods have been developed to determine the presence of Bendamustine and its related impurities. researchgate.net A key area of research is the refinement of reverse-phase HPLC (RP-HPLC) methods. For instance, a stability-indicating RP-HPLC method was developed to separate Bendamustine from its degradation products, which is essential for monitoring impurity formation during stability studies. nih.gov Researchers have also explored ion-pair chromatography to quantify Bendamustine hydrochloride, demonstrating the versatility of chromatographic techniques. nih.gov This method proved specific for the parent drug and was effective in assessing its stability in various physiological solvents and under stress conditions such as acid, base, oxidation, light, and heat. nih.gov
Spectrophotometric methods offer a simpler and more rapid alternative for some applications. jocpr.com Three such methods have been developed for determining Bendamustine hydrochloride, utilizing different buffer systems and a difference spectroscopy technique to achieve quantification. jocpr.com While these methods are valuable for the drug substance, future work aims to adapt and enhance their sensitivity to specifically target and quantify dimer impurities at very low levels.
The validation of these analytical procedures is performed according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. researchgate.netjocpr.com Key validation parameters include precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). For example, one RP-HPLC method reported an LOD and LOQ of 0.0422 µg/ml and 0.1279 µg/ml, respectively, for Bendamustine. researchgate.net Another, based on ion-pair chromatography, achieved an LOD of 0.1 µg/mL and an LOQ of 0.33 µg/mL. nih.gov The goal for future techniques is to push these limits even lower for the Chloro Dimer Impurity.
Interactive Table: Comparison of Developed Analytical Methods for Bendamustine Analysis
| Method Type | Column/Technique | Mobile Phase/Buffer | Detection Wavelength (nm) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC | C-18 Purospher®STAR | 5 mM sodium octane (B31449) sulfonic acid in methanol, water, acetic acid (pH 6) | 233 | 0.1 | 0.33 | nih.gov |
| RP-HPLC | - | - | - | 0.0422 | 0.1279 | researchgate.net |
| Spectrophotometry (Method A) | Phosphate (B84403) Buffer (pH 6.8) | - | 232.41 | - | - | jocpr.com |
| Spectrophotometry (Method B) | Boric Buffer (pH 9.0) | - | 229.25 | - | - | jocpr.com |
| Difference Spectroscopy (Method C) | - | - | 343.32 | - | - | jocpr.com |
In-depth Mechanistic Studies of Dimer Formation Under Diverse Conditions
A fundamental understanding of how the Bendamustine Chloro Dimer Impurity forms is critical for developing effective control strategies. Research in this area focuses on elucidating the chemical pathways leading to its generation.
One potential pathway for the formation of a related dimer, the Bendamustine deschloro dimer, has been proposed to occur through the hydrolysis of Bendamustine, followed by an intermolecular esterification reaction. nih.gov This suggests a mechanism where one molecule's butanoic acid group reacts with the hydroxyl group of a hydrolyzed Bendamustine molecule. An efficient, nine-step synthesis of this deschloro dimer has been achieved, providing a reference standard for analytical methods and confirming its structure. nih.gov Future research will likely involve detailed kinetic and mechanistic studies to confirm if the Chloro Dimer forms through a similar or related pathway.
Forced degradation studies are an essential tool for investigating these mechanisms. By subjecting Bendamustine to stress conditions such as acid, base, oxidation, light, and high temperatures, researchers can accelerate the formation of impurities, including dimers. nih.gov The analysis of the resulting degradants helps to map the degradation pathways and identify the conditions that favor dimer formation. This knowledge is invaluable for refining manufacturing processes and defining appropriate storage conditions to minimize the generation of the Chloro Dimer Impurity.
Predictive Modeling of Impurity Generation and Degradation Kinetics
Looking ahead, a significant area of research will be the development of predictive models for impurity formation. By combining experimental data with computational tools, it may be possible to forecast the rate of this compound generation over time.
This approach involves studying the degradation kinetics of the drug. For other complex molecules, studies have shown that degradation can follow specific kinetic models, such as first-order kinetics, under certain stress conditions like acidic hydrolysis. nih.gov Establishing the degradation kinetics for Bendamustine and the formation kinetics of its Chloro Dimer would provide a quantitative understanding of its stability. nih.gov
This kinetic data can then be used to build mathematical models that predict the shelf-life of the drug product and the expected levels of the dimer impurity under various storage scenarios. Furthermore, in silico tools can be employed for toxicity prediction of impurities. nih.gov While this falls under safety profiling, the use of predictive software to understand the properties of degradation products is a powerful future research tool. nih.gov The insights gained from such models can guide formulation development and the establishment of quality control criteria. nih.gov
Q & A
Q. What analytical methods are recommended for quantifying Bendamustine Chloro Dimer Impurity in drug substances?
Methodological Answer: Quantification typically employs reversed-phase HPLC or UPLC with UV detection, validated per ICH Q2(R1) guidelines. Key steps include:
- System Suitability : Use a system suitability solution containing Bendamustine and its impurities to ensure resolution (R ≥ 2.0) and column efficiency .
- Sample Preparation : Freshly prepare solutions to avoid degradation artifacts, as noted in USP monographs for Bendamustine Hydrochloride .
- Validation Parameters : Assess specificity, linearity (r² ≥ 0.995), accuracy (recovery 90–110%), and precision (RSD ≤ 5%) .
Q. How can researchers ensure the stability of this compound during sample preparation and analysis?
Methodological Answer: Stability studies should include:
- Light Protection : Shield solutions from light to prevent photodegradation, as recommended for structurally similar impurities like duloxetine .
- Temperature Control : Store samples at 2–8°C and analyze within 24 hours to minimize dimerization or hydrolysis .
- Forced Degradation : Perform stress testing (acid/base hydrolysis, oxidation) to identify degradation triggers and validate method robustness .
Q. What are the primary sources of this compound in pharmaceutical formulations?
Methodological Answer: The impurity arises from:
Q. What reference standards are available for characterizing this compound?
Methodological Answer: Reference standards include:
- TRC B132525 : Bendamustine Dimer Impurity (CAS 1228551-91-4), with structural verification via NMR and HRMS .
- Custom Synthesis : Collaborate with suppliers like Analytica Chemie for isolation and characterization services if commercial standards are unavailable .
Advanced Research Questions
Q. What advanced techniques are employed to resolve structural ambiguities in this compound?
Methodological Answer:
- LC-MS/MS : Identify molecular ions (e.g., m/z 801.2 for [M+H]⁺) and fragmentation patterns to confirm the dimeric structure .
- 2D NMR : Use ¹H-¹³C HSQC and HMBC to map connectivity, distinguishing between regioisomers (e.g., C-Cl vs. N-Cl bonding) .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. How do degradation pathways of Bendamustine Hydrochloride contribute to the formation of Chloro Dimer Impurity?
Methodological Answer: Degradation studies reveal:
- Hydrolysis : Bendamustine’s β-chloroethylamine side chain hydrolyzes to form reactive intermediates, which dimerize via nucleophilic substitution (SN2) .
- pH Dependency : Dimerization accelerates at pH < 3, as observed in stability studies of related chlorinated compounds .
- Oxidative Stress : Peroxide exposure generates free radicals, promoting cross-linking reactions .
Q. What methodological considerations are critical when developing a stability-indicating method for this compound?
Methodological Answer:
- Forced Degradation : Ensure the method resolves the impurity from degradation products (e.g., deschloro analogs, oxidation byproducts) .
- Column Selection : Use C18 columns with polar embedded groups (e.g., ACE Excel C18-AR) to improve retention of polar degradation products .
- Mobile Phase Optimization : Adjust buffer pH (2.5–3.5) and organic modifier (acetonitrile/methanol gradients) to enhance selectivity .
Q. How should researchers address discrepancies in impurity quantification data across different analytical platforms?
Methodological Answer:
- Cross-Validation : Compare results from HPLC, UPLC, and LC-MS using the same reference standard to identify platform-specific biases .
- Data Normalization : Apply correction factors for detector response (e.g., UV vs. MS ionization efficiency) .
- Root-Cause Analysis : Investigate column aging, mobile phase purity, or sample preparation inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
